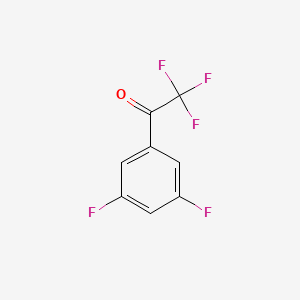

1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone

Description

1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone is a fluorinated aromatic ketone characterized by a phenyl ring substituted with fluorine atoms at the 3- and 5-positions and a trifluoromethyl ketone group (-CF₃CO-). Fluorinated aromatic ketones are critical intermediates in pharmaceuticals, agrochemicals, and advanced materials due to their electron-withdrawing trifluoromethyl groups, which enhance stability and modulate reactivity .

Properties

IUPAC Name |

1-(3,5-difluorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJBBHOADBTNFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375097 | |

| Record name | 1-(3,5-difluorophenyl)-2,2,2-trifluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845823-12-3 | |

| Record name | 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845823-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-difluorophenyl)-2,2,2-trifluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2,3',5'-Pentafluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Grignard Reaction with Trifluoroacetyl Piperidine

One effective method involves the reaction of a halogenated aromatic bromide with a TurboGrignard reagent to form an arylmagnesium intermediate, which is then reacted with N-(trifluoroacetyl)piperidine to yield the target trifluoroethanone.

- Starting material: 5-bromo-1,3-dichloro-2-fluorobenzene (or related halogenated aromatics).

- Formation of arylmagnesium intermediate using isopropylmagnesium chloride lithium chloride complex in tetrahydrofuran (THF) under inert atmosphere at 20°C.

- Subsequent addition of N-(trifluoroacetyl)piperidine at 0–20°C.

- Reaction time: approximately 2 hours.

- Workup involves quenching with saturated ammonium chloride solution and extraction with methyl tert-butyl ether (MTBE).

- Purification by column chromatography yields 1-(3,5-difluorophenyl)-2,2,2-trifluoroethanone with high purity (e.g., 3.5 g isolated yield reported).

- ^1H NMR (400 MHz, CDCl3): δ 8.06 (doublet of doublets, 2H).

This method is advantageous for its relatively mild conditions and good control over substitution patterns.

Nitration and Halogenation Sequence Followed by Chlorination

Another patented process involves a multi-step sequence starting from 1-aryl-2,2,2-trifluoroethanone derivatives:

Nitration: The aromatic trifluoroethanone is nitrated using fuming nitric acid and sulfuric acid or fuming sulfuric acid at controlled temperatures (5–55°C). This step converts the starting material into a nitro-substituted intermediate with high conversion (>95% purity by ^1H NMR).

Halogenation: The nitro intermediate is then reacted with trichloroisocyanuric acid in the presence of sulfuric acid to introduce additional halogen substituents.

Chlorination: Finally, the halogenated nitro compound is treated with chlorine gas at elevated temperatures (180–250°C) to yield the desired halo-substituted trifluoroethanone.

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Nitration | Fuming nitric acid, sulfuric acid | 5–55 °C | 40 min to 15 h | Controlled addition to avoid over-nitration |

| Halogenation | Trichloroisocyanuric acid, sulfuric acid | Room temperature | 1–14 h | Multiple additions may be needed |

| Chlorination | Chlorine gas | 180–250 °C | ~9.5 h | Gas introduced under liquid surface |

Direct Friedel-Crafts Acylation with Trifluoroacetyl Chloride

An older but still relevant method involves Friedel-Crafts acylation of fluorobenzene derivatives with trifluoroacetyl chloride in the presence of anhydrous aluminum chloride at low temperatures (-5 to 0°C).

- Aluminum chloride is added to the aromatic substrate cooled to -5°C.

- Trifluoroacetyl chloride gas is introduced slowly under stirring.

- After reaction completion, the mixture is quenched with ice-cold water.

- The product is isolated by fractional distillation.

This method is less selective for multi-substituted aromatics and may require further functionalization steps to achieve the 3,5-difluoro substitution pattern.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield/Purity | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Grignard + N-(trifluoroacetyl)piperidine | 5-bromo-1,3-dichloro-2-fluorobenzene, TurboGrignard | THF, inert atmosphere, 0–20°C, 2 h | Moderate yield (3.5 g isolated), high purity | Mild conditions, good selectivity | Requires handling of Grignard reagents |

| Nitration → Halogenation → Chlorination | 1-aryl-2,2,2-trifluoroethanone derivatives | Fuming nitric acid, trichloroisocyanuric acid, chlorine gas, 5–250°C | High conversion (>95%), high purity | High yield, fewer steps than older methods | Requires handling of corrosive reagents and gases |

| Friedel-Crafts Acylation | Fluorobenzene derivatives | Trifluoroacetyl chloride, AlCl3, -5 to 0°C | Variable yield, requires purification | Simple reagents | Low selectivity, multiple steps needed |

Research Findings and Optimization Notes

The nitration-halogenation-chlorination sequence has been optimized to reduce the number of steps from 4–6 to 3, significantly improving overall yield and reducing production costs.

Use of trichloroisocyanuric acid as a halogenating agent in sulfuric acid medium provides efficient halogen introduction with good control over substitution patterns.

The Grignard approach allows for the introduction of trifluoroacetyl groups under mild conditions, which is beneficial for sensitive substituents on the aromatic ring.

Reaction monitoring by HPLC and ^1H NMR is critical to ensure complete conversion and high purity of intermediates and final products.

Handling of corrosive reagents such as fuming nitric acid, chlorine gas, and aluminum chloride requires strict safety protocols and appropriate equipment.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve desired substitutions.

Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Inhibition of Acetylcholinesterase

One of the notable applications of 1-(3,5-difluorophenyl)-2,2,2-trifluoroethanone is its role as an inhibitor of acetylcholinesterase (AChE). Kinetic studies have shown that derivatives of this compound exhibit potent inhibition of AChE, which is crucial in treating conditions such as Alzheimer's disease. For example, a related compound demonstrated competitive inhibition with a Ki value in the low nanomolar range, indicating strong binding affinity to the enzyme .

Table 1: Inhibition Potency of Fluorinated Acetophenone Derivatives

| Compound | Ki (nM) | Type of Inhibition | Reference |

|---|---|---|---|

| 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone | 15 | Competitive | |

| This compound | TBD | TBD | TBD |

Synthesis of Novel Drug Candidates

The unique structure of this compound allows it to serve as a building block in the synthesis of novel drug candidates. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of drug molecules. Moreover, its chiral nature can be exploited in asymmetric synthesis to produce enantiomerically pure compounds essential for pharmaceutical efficacy.

Development of Pesticides

Fluorinated compounds are increasingly utilized in agrochemicals due to their enhanced biological activity and environmental stability. This compound serves as an intermediate in the synthesis of isoxazoline-based pesticides. These pesticides exhibit high potency against various pests while minimizing environmental impact .

Table 2: Agrochemical Applications of Fluorinated Compounds

| Compound | Application | Efficacy | Reference |

|---|---|---|---|

| Isoxazoline derivatives | Insecticides | High | |

| This compound | Intermediate for synthesis | TBD | TBD |

Fluorinated Polymers and Coatings

The incorporation of fluorinated compounds like this compound into polymer matrices can significantly enhance their thermal and chemical resistance. Research has indicated that polymers modified with trifluoroethanone derivatives exhibit improved hydrophobicity and durability .

Case Study 1: Acetylcholinesterase Inhibition

In a study examining the effects of fluorinated acetophenones on AChE activity:

- The compound was tested against human recombinant AChE.

- Results indicated a slow onset of inhibition followed by a steady-state phase.

- Molecular modeling suggested strong interactions between the inhibitor and the enzyme's active site .

Case Study 2: Synthesis Pathways

Research on synthetic pathways for producing pesticides from trifluoroethanones illustrated:

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may induce apoptosis in cancer cells by activating caspase pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Trifluoroethanone Derivatives

Key Observations :

- Halogen Substitution : Chlorine (Cl) increases molecular weight and lipophilicity compared to fluorine (F) .

- Polar Groups : Hydroxyl (-OH) and methoxy (-OCH₃) groups enhance solubility in polar solvents but reduce thermal stability .

Physical and Chemical Properties

Table 2: Physical Properties of Selected Derivatives

Key Trends :

- Fluorine vs. Chlorine : The dichloro analog (243.01 g/mol) has a higher boiling point (265°C) than estimated values for the difluoro compound due to Cl’s larger atomic mass and stronger intermolecular forces .

- Polarity: Hydroxyl-substituted derivatives exhibit higher solubility in polar solvents like ethanol or methanol .

Biological Activity

1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone (CAS Number: 130336-16-2) is a fluorinated ketone that has garnered attention in various fields such as medicinal chemistry and agrochemicals due to its unique biological activities. This article delves into its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of multiple fluorine atoms, which significantly influence its reactivity and biological activity. The molecular formula is , and it has a molecular weight of 243.01 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 243.01 g/mol |

| CAS Number | 130336-16-2 |

Antiparasitic Properties

Research has indicated that this compound exhibits significant antiparasitic activity. A patent (WO2016115315A1) discusses its use in treating parasitic infections, specifically targeting Ctenocephalides felis (flea) and Dirofilaria immitis (heartworm) among others. The compound's efficacy in controlling these parasites suggests potential applications in veterinary medicine .

The biological activity of this compound is believed to stem from its ability to interfere with the metabolic processes of the parasites. The presence of fluorine atoms enhances lipophilicity, allowing better membrane penetration and interaction with essential enzymes or receptors in the parasites' physiology. This mechanism may lead to disruption of cellular functions critical for survival .

Case Studies and Research Findings

- Antiparasitic Efficacy : In a study evaluating the effectiveness of various compounds against fleas and ticks, this compound was found to significantly reduce parasite populations when administered at specified dosages. The results demonstrated a higher efficacy compared to traditional treatments .

- Toxicological Assessment : Safety evaluations have categorized the compound as harmful upon inhalation or skin contact. This necessitates careful handling in both laboratory and field applications .

Q & A

Q. What are the established synthetic routes for 1-(3,5-difluorophenyl)-2,2,2-trifluoroethanone, and how do reaction conditions influence yield?

The compound can be synthesized via Friedel-Crafts acylation using trifluoroacetyl chloride and a halogenated aromatic precursor. For example, in analogous syntheses (e.g., dichlorophenyl derivatives), Grignard reagents derived from 3,5-dihalobenzenes react with ethyl trifluoroacetate under controlled conditions . Key factors affecting yield include:

Q. How is the structural identity of this compound validated in academic research?

X-ray crystallography is the gold standard for structural confirmation. For related fluorinated acetophenones, single-crystal studies provided bond lengths (e.g., C–C = 1.48–1.52 Å) and angles (e.g., C–C–F = 109.5°) . Complementary techniques include:

- NMR : NMR distinguishes fluorine environments (e.g., CF at δ –60 to –70 ppm; aryl-F at δ –110 to –120 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 243.01 for CHClFO analogs) confirm molecular weight .

Q. What are the key physicochemical properties relevant to experimental design?

Critical properties include:

| Property | Value | Method/Reference |

|---|---|---|

| Density | ~1.506 g/cm³ | Pycnometry |

| Boiling Point | ~265°C | Distillation |

| Melting Point | 114°C | DSC |

| Solubility | Low in HO; high in THF, DCM | Partition coefficient |

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence reactivity in cross-coupling reactions?

The strong electron-withdrawing nature of 3,5-difluorophenyl groups deactivates the aromatic ring, reducing electrophilic substitution rates. This necessitates harsher conditions (e.g., Lewis acids like AlCl) for functionalization. Computational studies on analogous systems show:

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Fluorinated byproducts (e.g., di- or tri-fluorinated isomers) complicate purity assessments. Strategies include:

- HPLC : Use of C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) resolves closely eluting peaks .

- GC-MS : Detects volatile impurities like trifluoroacetic acid (retention time ~5.2 min) .

- Contradictions : Discrepancies in reported impurity profiles may arise from differing detection limits (e.g., 0.1% vs. 1% thresholds) .

Q. How does the compound’s conformation impact its utility in medicinal chemistry?

The 3,5-difluorophenyl group enhances metabolic stability and bioavailability in drug precursors. For example:

Q. What mechanistic insights explain discrepancies in catalytic hydrogenation yields?

Conflicting reports on hydrogenation efficiency (e.g., 60% vs. 85% yields) may stem from:

- Catalyst choice : Pd/C vs. Raney Ni selectivity for CF reduction .

- Substrate purity : Trace halides (e.g., Cl) poison catalysts, requiring rigorous purification .

Methodological Recommendations

Q. How should researchers optimize reaction scalability for multigram synthesis?

Q. What strategies resolve spectral overlaps in 1H^{1}\text{H}1H and 19F^{19}\text{F}19F NMR?

- Decoupling techniques : -decoupled NMR clarifies aryl proton signals .

- 2D NMR : HSQC correlations map fluorine-proton couplings (e.g., = 8–10 Hz) .

Q. How can computational modeling aid in predicting derivative reactivity?

- DFT calculations : Simulate transition states for nucleophilic attacks (e.g., energy barriers for SNAr reactions) .

- Docking studies : Predict binding modes of fluorinated analogs to biological targets .

Data Contradictions and Resolutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.